![molecular formula C11H17NO2 B093253 (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine CAS No. 17279-41-3](/img/structure/B93253.png)
(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
Overview
Description
(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine is an organic compound with the molecular formula C11H17NO2 It is a chiral amine with two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis often begins with 3,4-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine, such as isopropylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
1.1. Drug Development
The compound is structurally related to several known psychoactive substances, which positions it as a potential candidate for the development of new medications targeting neurological disorders. For example, compounds with similar structures have been utilized in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity through their stimulant properties .
1.2. Synthesis of Chiral Amines
Chiral amines are crucial in pharmaceutical synthesis, as they are key components in many active pharmaceutical ingredients (APIs). The use of (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine in asymmetric synthesis has been explored using transaminases, which can convert prochiral ketones into enantiopure amines with high selectivity and yield . This method is environmentally friendly and economically advantageous compared to traditional chemical synthesis routes.
Biocatalytic Applications
2.1. Enzymatic Synthesis
Recent studies have highlighted the application of immobilized whole-cell biocatalysts that utilize (R)-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines from prochiral substrates . This biocatalytic approach allows for the efficient production of enantiomers with high enantiomeric excess (ee), making it suitable for pharmaceutical applications where specific enantiomers are required for efficacy.
Case Studies and Research Findings
3.1. Case Study: Transaminase-Mediated Synthesis
A study demonstrated the successful use of transaminases to produce (R)-enantiomers from racemic mixtures, achieving conversions of 88–89% with >99% ee . The ability to selectively obtain (S)-enantiomers as unreacted fractions further illustrates the versatility of this compound in synthetic applications.
3.2. Case Study: Structural Analysis
The structural characteristics of this compound have been elucidated through various spectroscopic techniques such as NMR . These analyses confirm the presence of specific functional groups that contribute to its biological activity and interaction with biological targets.
Chemical Properties and Safety
The chemical formula for this compound is CHNO, indicating its classification as an amine derivative . Safety data indicate that while it exhibits pharmacological activity, careful handling is necessary due to potential toxicity associated with similar compounds.
Mechanism of Action
The mechanism of action of (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(3,4-Dimethoxyphenyl)propan-2-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
3,4-Dimethoxyamphetamine (DMA): A structurally similar compound with known psychoactive effects.
3,4-Methylenedioxyamphetamine (MDA): Another related compound with distinct pharmacological properties.
Uniqueness
(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other similar compounds
Biological Activity
(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine, also known as a phenylpropan-2-amine derivative, has garnered attention due to its potential biological activities. This compound is characterized by a chiral center at the second carbon atom and a phenyl group with two methoxy substituents at the 3 and 4 positions. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of approximately 195.25 g/mol. The compound's structure suggests various pharmacological properties, particularly in relation to neurotransmitter systems and smooth muscle activity.
Spasmolytic Effects
In silico studies indicate that this compound may exhibit spasmolytic effects similar to those of papaverine, a known smooth muscle relaxant. This suggests potential therapeutic applications in treating conditions involving smooth muscle contraction, such as gastrointestinal disorders.
Neurotransmitter Interaction
The compound's structure allows it to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for regulating mood and behavior, indicating that this compound may have implications in mood disorders and cognitive function .
Case Studies and Experimental Data
Research has focused on the synthesis and evaluation of this compound derivatives to assess their biological activity:
- Antimicrobial Activity : In vitro studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against certain bacteria .
- Smooth Muscle Relaxation : Studies utilizing isolated smooth muscle tissues have demonstrated that this compound can modulate contraction responses, suggesting its potential as an antispasmodic agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Structure | Key Differences |
---|---|---|
(S)-1-(3-Methoxyphenyl)propan-2-amine | C₁₁H₁₅NO | Lacks the second methoxy group; potentially different biological activity. |
(R)-1-(3,4-Dimethoxyphenyl)propan-2-amine | C₁₁H₁₅NO | Enantiomer with opposite chirality; may exhibit different pharmacological effects. |
1-(3,4-Dimethoxyphenyl)butan-2-amine | C₁₂H₁₉NO₂ | Longer carbon chain; may alter lipophilicity and receptor interaction profiles. |
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine | C₁₂H₁₉NO₂ | Contains a methyl group; changes steric properties affecting biological interactions. |
This table illustrates how slight variations in structure can lead to significant differences in biological activity and potential applications.
Properties
IUPAC Name |
(2S)-1-(3,4-dimethoxyphenyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZPHAGSWZTKDW-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455011 | |
Record name | (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17279-41-3 | |
Record name | (αS)-3,4-Dimethoxy-α-methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17279-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dma, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017279413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DMA, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS6LCF5HBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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